molecular formula C8H6Br2N2OS B2994751 4,6-Dibromo-7-methoxy-1,3-benzothiazol-2-amine CAS No. 1690706-33-2

4,6-Dibromo-7-methoxy-1,3-benzothiazol-2-amine

Cat. No. B2994751
CAS RN: 1690706-33-2
M. Wt: 338.02
InChI Key: XFPSAXPOBRWUCB-UHFFFAOYSA-N
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Description

“4,6-Dibromo-7-methoxy-1,3-benzothiazol-2-amine” is a chemical compound with the molecular formula C8H6Br2N2OS and a molecular weight of 338.02 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for “4,6-Dibromo-7-methoxy-1,3-benzothiazol-2-amine” is 1S/C8H6Br2N2OS/c1-13-6-4(10)2-3(9)5-7(6)14-8(11)12-5/h2H,1H3,(H2,11,12) . This indicates the presence of bromine, methoxy, and amine groups in the benzothiazole ring.


Physical And Chemical Properties Analysis

“4,6-Dibromo-7-methoxy-1,3-benzothiazol-2-amine” is a powder at room temperature . It has a molecular weight of 338.02 .

Scientific Research Applications

Heterocyclic Chemistry and Dye Synthesis

Benzothiazole derivatives are pivotal in the synthesis of heterocyclic compounds and dyes. For instance, heteroarylazo disperse dyes derived from substituted benzothiazole amines have been developed to color cellulose acetate in various hues, indicating the role of benzothiazole derivatives in material science and textile engineering (Georgiadou & Tsatsaroni, 2002).

Optoelectronic Applications

Unsymmetrically substituted benzothiadiazoles, closely related to benzothiazoles, have been synthesized for use in optoelectronics, including organic light-emitting diodes (OLEDs). These compounds, particularly those with a dibenzoazepine core, offer promising scaffolds for fine-tuning properties for OLED technologies (Gribanov et al., 2021).

Pharmacological Research

Benzothiazole derivatives have exhibited various pharmacological activities. For example, certain compounds have shown potent urease enzyme inhibition and nitric oxide scavenging activities, highlighting their potential in medicinal chemistry for developing new therapeutic agents (Gull et al., 2013).

Antimicrobial and Antifungal Applications

Compounds containing benzothiazole structures have demonstrated antifungal effects against significant types of fungi, such as Aspergillus terreus and Aspergillus niger. This suggests their potential development into antifungal agents, which could address the growing concern over fungal resistance (Jafar et al., 2017).

Material Science and Corrosion Inhibition

In material science, benzothiazole derivatives have been studied for their corrosion inhibition properties, particularly in protecting metals in acidic environments. This application is critical for extending the lifespan of metal structures and components in various industrial settings (Salarvand et al., 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4,6-dibromo-7-methoxy-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2N2OS/c1-13-6-4(10)2-3(9)5-7(6)14-8(11)12-5/h2H,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFPSAXPOBRWUCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C2=C1SC(=N2)N)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dibromo-7-methoxy-1,3-benzothiazol-2-amine

CAS RN

1690706-33-2
Record name 4,6-dibromo-7-methoxy-1,3-benzothiazol-2-amine
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